molecular formula C24H18ClNO4 B5132678 N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide

N-(4-chlorobenzyl)-2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetamide

Cat. No. B5132678
M. Wt: 419.9 g/mol
InChI Key: FITNQNDNSWHSQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of chromen-7-yl acetate and a chlorobenzyl group. Chromen-7-yl acetate is a type of coumarin, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Coumarins are a major building block in a large class of medicinal compounds .

Scientific Research Applications

Metabolic Disorders

Oprea1_225741 may impact metabolic pathways:

These applications highlight the multifaceted potential of Oprea1_225741 in scientific research. However, further investigations, clinical trials, and safety assessments are essential to fully understand its therapeutic value . If you need more information or additional applications, feel free to ask!

Future Directions

Future research on this compound could involve exploring its potential biological activities, given the known activities of related coumarin compounds . Additionally, studies could be conducted to optimize its synthesis and understand its reactivity better.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-oxo-3-phenylchromen-7-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c25-18-8-6-16(7-9-18)13-26-23(27)15-29-19-10-11-20-22(12-19)30-14-21(24(20)28)17-4-2-1-3-5-17/h1-12,14H,13,15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITNQNDNSWHSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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